molecular formula C18H12N2O2 B1266330 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 10495-37-1

6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B1266330
CAS RN: 10495-37-1
M. Wt: 288.3 g/mol
InChI Key: HRQSPGSEYDLAIM-UHFFFAOYSA-N
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Description

The compound “6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a type of 1H-benzo[de]isoquinoline-1,3(2H)-dione . These compounds have been identified as a new series of selective inhibitors of HCV NS5B polymerase .


Synthesis Analysis

The synthesis of 1H-benzo[de]isoquinoline-1,3(2H)-diones has been developed under microwave-assisted conditions . The reaction was initiated by microwave irradiation . Structures of the synthesized compounds were evaluated by IR, 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-benzo[de]isoquinoline-1,3(2H)-diones have been described . These reactions often involve the use of strong acids or bases as catalysts .

Scientific Research Applications

Pharmaceutical Research

The core structure of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is similar to that of imidazole-based compounds, which are known for their therapeutic potential. This compound could be investigated for its potential as a pharmacophore in drug design, particularly for developing new medications with antibacterial, antifungal, and antiviral properties .

Antimicrobial Activity

Due to the presence of the imidazole ring, derivatives of this compound may exhibit significant antimicrobial activity. It can be synthesized into various derivatives and tested against a range of pathogenic bacteria and fungi to assess its efficacy as an antimicrobial agent .

Anticancer Agents

The benzimidazole moiety is a common feature in many anticancer agents. The compound could be used as a precursor for synthesizing new benzimidazole derivatives with potential antiproliferative activities, which can be further explored for their anticancer properties .

Antioxidant Properties

Compounds containing the imidazole ring have shown antioxidant activities. Derivatives of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione could be synthesized and evaluated for their ability to scavenge free radicals, which is a valuable property in the development of antioxidant therapies .

Chemical Synthesis

This compound can serve as a key intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for regiocontrolled synthesis, enabling the creation of diverse molecules for various applications, including materials science and catalysis .

Molecular Probes

The fluorescent properties of benzimidazole derivatives make them suitable for use as molecular probes. By modifying 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione , researchers can develop new probes for imaging and diagnostic purposes, particularly in the study of cellular processes .

Enzyme Inhibition

The structural similarity to imidazole suggests that this compound could act as an inhibitor for certain enzymes. It can be used to study enzyme mechanisms or develop inhibitors for enzymes that are therapeutic targets in diseases .

Material Science

The compound’s potential electronic properties make it a candidate for research in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to participate in pi-pi stacking interactions could be beneficial in creating novel materials with specific electronic characteristics .

Mechanism of Action

The 1H-benzo[de]isoquinoline-1,3(2H)-diones act during the pre-elongation phase by binding to NS5B non-nucleoside binding site Thumb Site II . This has been demonstrated by crystal structure of compound 1 with the DeltaC55-1b and DeltaC21-2b enzymes and by mutagenesis studies .

properties

IUPAC Name

6-amino-2-phenylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(21)20(18(14)22)11-5-2-1-3-6-11/h1-10H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQSPGSEYDLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146867
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS RN

10495-37-1
Record name 4-Amino-N-phenyl-1,8-naphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10495-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010495371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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